SYMPHYTINE
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Overview
Description
Symphytine is a pyrrolizidine alkaloid found in the Symphytum species, commonly known as comfrey. This compound has been studied for its various biological activities and potential therapeutic applications. it is also known for its toxicity, particularly hepatotoxicity, which limits its use in medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of symphytine involves the formal condensation of the carboxy group of (2E)-2-methylbut-2-enoic acid with the 1-hydroxy group of (1R,7aR)-7-({[(2S,3S)-2,3-dihydroxy-2-isopropylbutanoyl]oxy}methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol . The reaction conditions typically require a controlled environment to ensure the correct formation of the ester bond.
Industrial Production Methods
Most studies focus on the extraction and isolation of this compound from natural sources, particularly from the Symphytum species .
Chemical Reactions Analysis
Types of Reactions
Symphytine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the ester and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include this compound oxide and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Mechanism of Action
Symphytine exerts its effects through various molecular targets and pathways. The compound is known to interfere with DNA and RNA synthesis, leading to cytotoxic and genotoxic effects. It also affects cellular signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses . The exact mechanism of action is still under investigation, but it is believed to involve multiple molecular targets and pathways .
Comparison with Similar Compounds
Symphytine is similar to other pyrrolizidine alkaloids, such as:
- Echimidine
- Europine
- Lycopsamine
These compounds share similar chemical structures and biological activities but differ in their specific functional groups and toxicity profiles . This compound is unique due to its specific ester and hydroxyl groups, which influence its chemical behavior and biological effects .
Properties
Molecular Formula |
C20H31NO6 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+ |
InChI Key |
MVWPTZQHBOWRTF-AWNIVKPZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O |
Origin of Product |
United States |
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